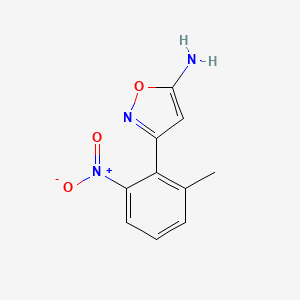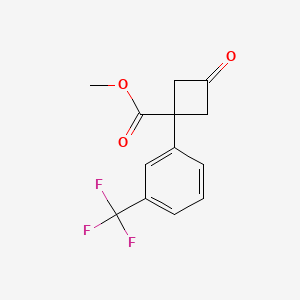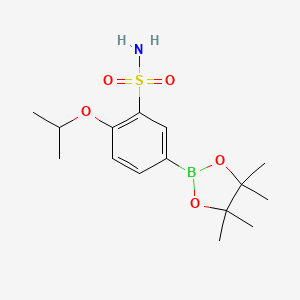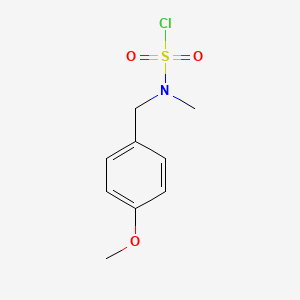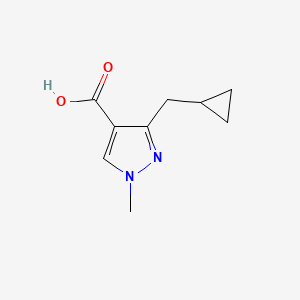
2-methoxy-6-methyl-4-(3-piperidinyloxy)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-6-methylpyridine.
Reaction with Piperidine: The pyridine derivative is reacted with piperidine under basic conditions to introduce the piperidinyloxy group.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs.
化学反応の分析
Types of Reactions
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperidinyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine involves its interaction with specific molecular targets. The piperidinyloxy group can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-methoxy-4-methylpyridine
- 2-methoxy-6-methylpyridine
- 4-(3-piperidinyloxy)pyridine
Uniqueness
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine is unique due to the presence of both methoxy and piperidinyloxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-methoxy-6-methyl-4-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C12H18N2O2/c1-9-6-11(7-12(14-9)15-2)16-10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3 |
InChIキー |
JBYLEWXKQVBIDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)OC)OC2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




